8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
8-Chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a substituted xanthine derivative characterized by a 2-chlorobenzyl group at the N1 position and a chlorine atom at the C8 position. This compound belongs to a class of molecules derived from theobromine (3,7-dimethylxanthine), modified to enhance bioactivity and selectivity for specific biological targets. Its synthesis typically involves alkylation of theobromine derivatives with halogenated intermediates under microwave or reflux conditions .
Eigenschaften
Molekularformel |
C14H12Cl2N4O2 |
|---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
8-chloro-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-18-10-11(17-13(18)16)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
WGYYIQYFRXRBFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 2-chlorobenzyl chloride with 8-chloro-3,7-dimethylxanthine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the xanthine derivative, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its pharmacological properties, including potential use as a stimulant or therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the central nervous system and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences receptor binding and pharmacokinetics:
- This group is shared with HC070 (7-(2-chlorobenzyl)-8-(3-chlorophenoxy)-1-(3-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione), which exhibits anxiolytic and antidepressant effects in mice .
- 1-Propyl or 1-Ethyl groups: Found in adenosine A2A receptor antagonists (e.g., 12h: Ki = 71.1 nM at human A2A). These smaller alkyl chains reduce steric hindrance, favoring adenosine receptor interactions but may limit CNS penetration .
- 1-(4-Chlorobenzyl) group : Present in HC608 (TRPC5 inhibitor, IC50 = 6.2 nM), demonstrating that para-substitution on the benzyl ring improves TRPC5 selectivity over TRPC4 (IC50 = 32.5 nM) .
Substituent Variations at the C8 Position
The C8 position modulates electronic properties and target engagement:
- 8-Chloro group: Found in the target compound and 8-chloro-1,3,7-trimethylxanthine ().
- 8-Benzylamino groups: Compounds like 8-((2-chlorobenzyl)amino)-1-ethyl-3,7-dimethylxanthine (12h) show moderate A2A receptor affinity (Ki = 71.1 nM) . The amino group introduces hydrogen-bonding capacity, critical for receptor-ligand recognition.
- 8-Phenoxy groups: HC608 and HC070 feature phenoxy substituents, which contribute to nanomolar TRPC5 inhibition. The electron-withdrawing trifluoromethoxy group in HC608 enhances metabolic stability .
Chlorine Substitution Patterns on the Benzyl Group
- 2-Chlorobenzyl : Present in the target compound and HC070. The ortho-chloro configuration may induce conformational strain, affecting binding pocket compatibility .
- 4-Chlorobenzyl : In HC608, the para-chloro substitution optimizes TRPC5 selectivity by aligning with hydrophobic subpockets .
Comparative Data Table
Research Findings and Implications
- TRPC5 Selectivity : The 2-chlorobenzyl group in the target compound may offer a balance between TRPC5 affinity and metabolic stability compared to HC608’s 4-chlorobenzyl group .
- ADMET Properties : Computational ADMET studies on analogs like T-1-DOCA () suggest moderate solubility (LogP ~2.5) and acceptable toxicity profiles, though experimental validation is needed.
- Synthetic Flexibility : Microwave-assisted synthesis () and potassium iodide catalysis () are efficient for introducing diverse substituents at N1 and C8.
Biologische Aktivität
8-Chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with notable biological activity. This compound has garnered attention for its potential therapeutic applications in various fields, including cardiology and oncology. Its unique structure, characterized by a chloro substituent and a chlorobenzyl group, contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is , with a molecular weight of approximately 304.74 g/mol. The compound features a purine ring structure that is essential for its biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological targets. It acts as an enzyme inhibitor and can modulate receptor activities:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic functions. This mechanism is critical in therapeutic contexts where enzyme activity needs to be controlled.
- Receptor Modulation : It may also affect signal transduction pathways by modulating receptor activities, thereby influencing cellular responses.
Biological Activity Overview
Research indicates that 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant antibacterial and antifungal properties. Below is a summary of its biological activities based on recent studies:
| Activity Type | Target Organisms | EC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC: 0.0039 - 0.025 mg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | MIC: 0.0048 mg/mL | Demonstrated complete death within 8 hours | |
| Antifungal | Candida albicans | MIC: 0.0098 mg/mL | Active against fungal strains |
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy : A study published in MDPI demonstrated that the compound exhibited strong inhibitory effects against Xanthomonas oryzae, with an EC50 value of 8.39 μg/mL. This suggests potential applications in agricultural settings for controlling bacterial diseases in crops .
- Antifungal Activity : Another investigation reported that the compound showed significant antifungal activity against Candida albicans, with MIC values indicating effective concentrations for therapeutic use .
- Pharmacological Potential : The compound's interaction with various molecular targets was assessed using techniques such as molecular docking and enzyme kinetics studies. These studies confirmed that the halogen substituents play a crucial role in enhancing bioactivity .
Comparative Analysis
To further understand the uniqueness of 8-chloro-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Theophylline | 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione | Primarily used as a bronchodilator |
| Pentoxifylline | 3,7-Dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | Used for improving blood flow |
| Caffeine | 1,3,7-trimethylxanthine | Common stimulant found in coffee and tea |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
